4-(N,N-Dimethylaminocarbonyl)phenylboronic acid
Overview
Description
4-(N,N-Dimethylaminocarbonyl)phenylboronic acid is a boronic acid derivative with the molecular formula C9H12BNO3 and a molecular weight of 193.01 g/mol . This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a dimethylaminocarbonyl group. It appears as a white to almost white crystalline powder and is slightly soluble in water .
Mechanism of Action
Target of Action
It is used as a reactant in the preparation of various compounds, suggesting that its targets may vary depending on the specific reactions it is involved in .
Mode of Action
It is used as a reactant in the synthesis of various compounds, indicating that its interaction with its targets and the resulting changes would depend on the specific synthesis reactions .
Biochemical Pathways
It is used in the synthesis of various compounds, suggesting that it may influence multiple biochemical pathways depending on the specific synthesis reactions .
Result of Action
Its effects would likely depend on the specific synthesis reactions it is involved in .
Action Environment
It is known that the compound should be stored at 2-8°c , suggesting that temperature could be an important environmental factor affecting its stability.
Biochemical Analysis
Biochemical Properties
Boronic acids are known to interact with various enzymes and proteins, often acting as inhibitors or activators . The exact nature of these interactions would depend on the specific biomolecules involved and the conditions under which the reactions occur .
Cellular Effects
Boronic acids are known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Subcellular Localization
Disclaimer: : The information provided here is based on the data available as of 2021 and may be subject to change with new research findings .
Preparation Methods
The synthesis of 4-(N,N-Dimethylaminocarbonyl)phenylboronic acid typically involves the reaction of 4-bromo-N,N-dimethylbenzamide with a boronic acid derivative under palladium-catalyzed conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, and a ligand, such as triphenylphosphine, in a suitable solvent like toluene . The reaction mixture is heated to reflux, and the product is isolated by filtration and recrystallization.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
4-(N,N-Dimethylaminocarbonyl)phenylboronic acid undergoes various chemical reactions, including:
Coupling Reactions: It is commonly used in Suzuki-Miyaura cross-coupling reactions with aryl halides to form biaryl compounds.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki-Miyaura coupling, the major product is a biaryl compound .
Scientific Research Applications
4-(N,N-Dimethylaminocarbonyl)phenylboronic acid has several applications in scientific research:
Comparison with Similar Compounds
4-(N,N-Dimethylaminocarbonyl)phenylboronic acid can be compared with other boronic acid derivatives, such as:
4-(Methanesulfonyl)phenylboronic acid: This compound has a methanesulfonyl group instead of a dimethylaminocarbonyl group, which affects its reactivity and applications.
4-(Diethylamino)phenylboronic acid: This compound has a diethylamino group instead of a dimethylaminocarbonyl group, leading to differences in its chemical properties and uses.
4-(Hydroxymethyl)phenylboronic acid: This compound has a hydroxymethyl group, which makes it more hydrophilic and affects its solubility and reactivity.
The uniqueness of this compound lies in its specific functional groups, which provide distinct reactivity and applications in various fields .
Properties
IUPAC Name |
[4-(dimethylcarbamoyl)phenyl]boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BNO3/c1-11(2)9(12)7-3-5-8(6-4-7)10(13)14/h3-6,13-14H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJYYVSIRDJVQJW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C(=O)N(C)C)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80393109 | |
Record name | 4-(N,N-Dimethylaminocarbonyl)phenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80393109 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
405520-68-5 | |
Record name | 4-(N,N-Dimethylaminocarbonyl)phenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80393109 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(Dimethylcarbamoyl)phenylboronic Acid (contains varying amounts of Anhydride) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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